Dimethylstilbestrol

Description

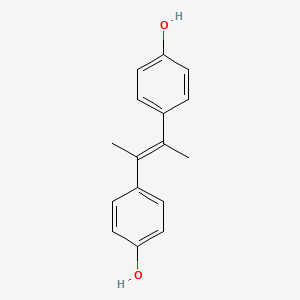

Structure

2D Structure

3D Structure

Properties

CAS No. |

552-80-7 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol |

InChI |

InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+ |

InChI Key |

XPINIPXARSNZDM-VAWYXSNFSA-N |

SMILES |

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Isomeric SMILES |

C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |

Canonical SMILES |

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Other CAS No. |

13366-36-4 552-80-7 |

Synonyms |

alpha,alpha'-dimethyl-4,4'-stilbenediol dimethylstilbestrol dimethylstilbestrol, (E)-isome |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization for Research

Synthetic Routes to Dimethylstilbestrol (B82713)

This compound (DMS), chemically known as α,α'-dimethyl-4,4'-stilbenediol, is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group. bioscientifica.comnih.gov Its synthesis has been approached through various chemical strategies, often building upon methods developed for other stilbene (B7821643) derivatives like diethylstilbestrol (B1670540) (DES).

One established method for preparing this compound involves the reductive coupling of 4-methoxypropiophenone. This type of reaction, often employing low-valent titanium reagents (e.g., TiCl4/Zn, the McMurry reaction), couples two ketone molecules to form an alkene. The initial coupling of 4-methoxypropiophenone yields the dimethoxylated precursor of DMS. Subsequent cleavage of the methyl ethers, for instance with boron tribromide (BBr3), affords the final dihydroxylated product, this compound.

The stereochemistry of the resulting double bond (E or Z isomer) can be influenced by the reaction conditions and the specific reagents used. For instance, reductive coupling of similar alkyl aryl ketones with low-valent titanium salts has been shown to predominantly yield the (Z)-isomers. Following the initial synthesis, chromatographic techniques using alumina (B75360) and silica (B1680970) gel are often employed for purification. The compound can be further purified by creating diacetate or dibenzoate derivatives, crystallizing them, and then hydrolyzing these esters back to the parent phenol, this compound. bioscientifica.com

An alternative conceptual approach, widely used for stilbene synthesis in general, is the Wittig reaction. researchgate.net This method involves the reaction of a phosphonium (B103445) ylide, derived from an appropriate benzyl (B1604629) halide, with a benzaldehyde. For DMS synthesis, this could involve reacting a ylide derived from 4-methoxybenzyltriphenylphosphonium halide with 4-methoxyacetophenone, followed by demethylation. Another related method is the Horner-Wadsworth-Emmons reaction. Modern variations also include palladium-catalyzed reactions like the Mizoroki-Heck reaction, which couples a vinyl compound with an aryl halide. researchgate.netvirginia.edu These methods offer versatile routes to the stilbene core structure, which is central to this compound. researchgate.net

Table 1: Synthetic Approaches to this compound

| Starting Material(s) | Key Reaction Type | Intermediate(s) | Final Step | Reference(s) |

|---|---|---|---|---|

| 4-Methoxypropiophenone | Reductive Coupling (e.g., McMurry) | 3,4-Bis(4-methoxyphenyl)hex-3-ene | Ether Cleavage (e.g., BBr3) | |

| 4-Methoxybenzyl halide + 4-Methoxyacetophenone | Wittig Reaction | Dimethoxylated stilbene derivative | Ether Cleavage | researchgate.net |

| Aryl halide + Vinyl arene | Mizoroki-Heck Reaction | Stilbene derivative | - | researchgate.netvirginia.edu |

Chemical Modifications and Derivatization Strategies

The chemical structure of this compound, like other stilbenes, offers several sites for modification to create derivatives for research. researchgate.netrsc.org These modifications are crucial for studying structure-activity relationships, improving bioavailability, or developing probes for biological assays. rsc.orgnih.gov The primary sites for derivatization are the phenolic hydroxyl groups and the aromatic rings. researchgate.netresearchgate.net

Strategies include:

Alkylation/Etherification: The hydroxyl groups can be converted to ethers (e.g., methoxy (B1213986) groups). bioscientifica.comchem-soc.si This modification can alter the compound's binding affinity to receptors and its metabolic stability. chem-soc.si For example, the monomethyl and dimethyl ethers of this compound have been synthesized for comparative biological studies. bioscientifica.com

Esterification: Acylation of the hydroxyl groups to form esters, such as diacetates or dibenzoates, is a common strategy. bioscientifica.com This is often used for purification but also creates prodrug forms that may have different pharmacokinetic properties.

Halogenation: Introducing halogen atoms, such as fluorine, onto the aromatic rings can enhance the permeability of the compound across cell membranes and alter its biological activity. researchgate.netnih.gov

Hydroxylation: Additional hydroxyl groups can be introduced on the aromatic rings, creating catechol-type structures which can be further oxidized to reactive quinones. nih.govnih.gov

These derivatization strategies allow researchers to fine-tune the molecule's properties to investigate specific biological questions. rsc.orgmdpi.com

The synthesis of isotopically labeled this compound is essential for its use in radioligand binding assays and metabolic studies. nih.govpublish.csiro.au These assays use the labeled compound to quantify receptor binding, determine binding affinity (Kd), and study the displacement of the radioligand by other non-labeled compounds. pnas.orgnih.gov

Deuteration: The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) can be achieved through various methods. unam.mxresearchgate.net One common approach is catalytic H/D exchange, where the compound is treated with a deuterium source (like D₂O) in the presence of a metal catalyst (e.g., Palladium). ansto.gov.au For this compound, deuteration could be targeted at specific positions on the aromatic rings or the alkyl chains. Synthesizing deuterated precursors, such as deuterated 4-methoxypropiophenone, and then carrying out the coupling reaction is another viable route. ansto.gov.au Deuterated compounds are valuable as internal standards in mass spectrometry. unam.mx

Tritiation: For high-sensitivity radioligand assays, tritiated (³H) this compound is required. publish.csiro.au The synthesis of tritiated compounds often involves catalytic reduction of a precursor containing a double bond or a halogen with tritium (B154650) gas (³H₂). Alternatively, a precursor can be treated with a tritiated reagent. publish.csiro.auoup.com For example, a brominated derivative of this compound could be subjected to catalytic tritiodehalogenation. The resulting [³H]this compound can then be used to study its interaction with estrogen receptors and other binding proteins. publish.csiro.auwho.int Studies have used tritiated estradiol (B170435) to investigate its displacement by this compound, providing insights into receptor binding dynamics. publish.csiro.au

Phosphorylation is a key derivatization strategy used to modify the properties of phenolic compounds like this compound. google.com Adding a phosphate (B84403) group creates a phosphate ester, which can significantly increase water solubility and alter the compound's biological disposition. wikipedia.org Fosfestrol, the diphosphate (B83284) ester of diethylstilbestrol, is a well-known example of a phosphorylated stilbene that acts as a prodrug. wikipedia.orgnih.gov

The synthesis of phosphorylated this compound would typically involve reacting this compound with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base. google.comgoogle.com This reaction would convert the phenolic hydroxyl groups into phosphate esters. Depending on the stoichiometry and reaction conditions, mono- and di-phosphorylated analogues could be prepared.

Research Applications:

Prodrugs: Phosphorylated analogues are often developed as prodrugs. The phosphate groups are typically cleaved in the body by enzymes like alkaline phosphatases, releasing the active parent compound (this compound) at the target site. wikipedia.org

Enhanced Solubility: The high polarity of the phosphate group makes these derivatives much more water-soluble than the parent phenol, which is useful for formulating aqueous solutions for research or potential therapeutic applications. google.comwikipedia.org

Modulation of Receptor Interaction: While the phosphorylated analogue is generally inactive itself, its conversion to the active form is crucial. Research into phosphorylated stilbenes also explores how this modification affects interaction with cellular transport mechanisms and enzymatic activation. wikipedia.org In bone cells, for instance, mechanical strain has been shown to induce the phosphorylation of the estrogen receptor itself, a process that is fundamental to its activation. researchgate.net

Table 2: Key Derivatization Strategies for this compound

| Derivatization Strategy | Reagents/Methods | Purpose | Reference(s) |

|---|---|---|---|

| Etherification | Alkyl halides, Dimethyl sulfate | Modify receptor binding, metabolic stability | bioscientifica.comchem-soc.si |

| Esterification | Acetic anhydride, Benzoyl chloride | Purification, prodrug formation | bioscientifica.com |

| Isotopic Labeling (Deuteration/Tritiation) | D₂O/catalyst, ³H₂ gas, Catalytic dehalogenation | Radioligand binding assays, metabolic studies | nih.govpublish.csiro.auansto.gov.au |

| Phosphorylation | Phosphorus oxychloride (POCl₃) | Increase water solubility, create prodrugs | google.comwikipedia.orggoogle.com |

Molecular and Cellular Interaction Mechanisms of Dimethylstilbestrol

Estrogen Receptor (ER) Binding Dynamics

The interaction of dimethylstilbestrol (B82713) (DMS) with estrogen receptors (ER) is characterized by a complex profile of binding affinity and kinetics, which varies across different experimental models and methodologies.

The binding affinity of this compound for the estrogen receptor has been quantified in several studies, with results showing some variability. One report indicated that the affinity of DMS for the ER is approximately 10% of that of the endogenous ligand, estradiol (B170435). wikipedia.org In contrast, a competitive binding assay using uterine cytosol from ovariectomized Sprague-Dawley rats determined the 50% inhibitory concentration (IC50) of this compound to be 6.20 x 10⁻⁹ M, with a relative binding affinity (RBA) of 14.5, where estradiol's RBA is set to 100. oup.com

Further research using tritiated this compound found that its equilibrium dissociation constant (K(D)) was approximately 0.3 nM, suggesting an affinity for the receptor that is similar to that of estradiol-17β (E2). nih.gov However, this study noted that the calculation had to account for higher nonspecific binding of DMS. nih.gov In competitive binding studies, this compound demonstrated a greater ability to compete with 17β-estradiol for specific binding sites at equilibrium than the antiestrogens CI-628 and MER-25. oup.com

Table 1: Reported Estrogen Receptor Binding Affinity for this compound This table is interactive. Click on headers to sort.

| Parameter | Reported Value | Comparison Standard | Source(s) |

|---|---|---|---|

| Relative Affinity | ~10% | Estradiol | wikipedia.org |

| Relative Binding Affinity (RBA) | 14.5 | Estradiol = 100 | oup.com |

| IC50 | 6.20 x 10⁻⁹ M | N/A | oup.com |

| Dissociation Constant (K(D)) | ~0.3 nM | Similar to Estradiol | nih.gov |

| Competitive Ability | > CI-628 > MER-25 | 17β-Estradiol | oup.com |

The kinetics of this compound's interaction with the estrogen receptor differ significantly from those of estradiol. The association of the DMS-receptor complex follows a simple second-order reaction, while its dissociation is a first-order reaction that displays two slopes. nih.gov Compared to the estradiol-receptor complex, the rate constants for the DMS-receptor complex are slower for association and faster for dissociation. nih.gov This rapid dissociation rate is suggested to be a factor in DMS's inability to protect the receptor's binding sites from thermo-inactivation. nih.gov Studies on anti-estrogens have also shown that this compound effectively impedes the association of the 17β-estradiol-receptor complex. oup.com

Table 2: Qualitative Comparison of Receptor Binding Kinetics (DMS vs. Estradiol) This table is interactive. Click on headers to sort.

| Kinetic Parameter | This compound (DMS) | Estradiol (E2) | Source(s) |

|---|---|---|---|

| Association Rate | Slower | Faster | nih.gov |

| Dissociation Rate | Faster | Slower | nih.gov |

When compared with the primary endogenous estrogen, estradiol, this compound exhibits a distinct interaction profile characterized by slower binding and more rapid release from the estrogen receptor. nih.gov

In comparison to other stilbene (B7821643) compounds, specifically diethylstilbestrol (B1670540) (DES), this compound shows a lower binding affinity. researchgate.net Research indicates that the affinity of DMS is 10-20% lower than that of DES. researchgate.net The structural difference—the presence of ethyl groups on DES versus methyl groups on DMS—is considered critical to the higher binding affinity observed with DES. researchgate.netllu.edu For context, DES has been reported to have an affinity for the estrogen receptor that is 140% of that of estradiol. wikipedia.org

Table 3: Comparative Binding Affinity of Stilbenes and Estradiol This table is interactive. Click on headers to sort.

| Compound | Class | Relative Binding Affinity vs. Estradiol (E2) | Source(s) |

|---|---|---|---|

| Estradiol (E2) | Endogenous Estrogen | 100% (Reference) | wikipedia.org |

| This compound (DMS) | Stilbene | ~10% | wikipedia.org |

| Diethylstilbestrol (DES) | Stilbene | 140% | wikipedia.org |

Association and Dissociation Kinetics with Estrogen Receptors.

Intracellular Signaling Pathway Modulation in Research Models

This compound modulates intracellular signaling pathways primarily through its interaction with the estrogen receptor, leading to receptor translocation and influencing the receptor's own biogenesis.

In vivo studies using tritiated this compound have confirmed its ability to induce the translocation of the estrogen receptor from the cytoplasm to the nucleus. nih.gov This process is a critical step in estrogenic signaling. mdpi.com However, a defining characteristic of DMS's action is the short duration of nuclear retention of the receptor complex. nih.gov This transient nuclear occupancy is a feature it shares with other compounds classified as "short-acting" antiestrogens and is believed to be linked to its weak estrogenic activity. nih.gov Research in rat models showed that DMS was intermediate between the antiestrogen (B12405530) MER-25 and estradiol in its ability to cause the depletion of cytoplasmic receptors in the uterus and pituitary, an effect indicative of nuclear translocation. oup.com

This compound has been shown to be a potent modulator of estrogen receptor biogenesis, a process also referred to as receptor replenishment. oup.com In studies using ovariectomized female rats, DMS was found to be a very potent inducer of receptor replenishment in the uterus and anterior pituitary. oup.com In the hypothalamus of these models, DMS was even more active than estradiol in promoting both the depletion and subsequent replenishment of estrogen receptors. oup.com This effect appears to be sex-specific, as this compound was observed to be significantly less active in promoting receptor depletion and replenishment in the anterior pituitary and hypothalamus of castrated adult male rats. oup.com

Receptor Translocation and Nuclear Retention Studies.

Cellular Phenotypic Alterations in In Vitro Systems

The study of this compound in controlled laboratory settings has provided insights into its effects on cellular behavior, particularly concerning morphological changes and cell growth.

Research using in vitro models has demonstrated that this compound can induce morphological transformation in certain cell lines. A notable study utilized Syrian hamster embryo fibroblasts to compare the transforming capacity of diethylstilbestrol (DES) and its analogs. In this system, this compound was shown to cause morphological transformation of the cells. However, the frequency of this transformation was observed to be significantly lower than that induced by DES, tetrafluorodiethylstilbestrol, or cis,cis-dienestrol. This suggests that while this compound possesses cell-transforming capabilities, its potency in this regard is less pronounced than its more well-studied counterpart, DES. The transformed cell colonies exhibited characteristics typical of a neoplastic phenotype.

| Compound | Cell Line | Observed Effect | Relative Transformation Frequency |

| This compound | Syrian Hamster Embryo Fibroblasts | Morphological Transformation | Lower than DES |

| Diethylstilbestrol (DES) | Syrian Hamster Embryo Fibroblasts | Morphological Transformation | Higher than this compound |

This table summarizes the comparative morphological transformation effects of this compound and Diethylstilbestrol on Syrian hamster embryo fibroblasts.

The impact of stilbene compounds on cell proliferation can be complex and is often dependent on the specific cell type and experimental conditions. While extensive research has been conducted on the proliferative effects of diethylstilbestrol (DES), showing that it can either stimulate or inhibit cell growth depending on the concentration and the cell line, specific data on the differential responses in cell proliferation models for this compound are not extensively documented in the available scientific literature. Generally, estrogenic compounds can influence the proliferation of hormone-responsive cells. However, detailed studies focusing solely on the dose-dependent effects of this compound on various cell proliferation models are limited.

Influence on Morphological Transformation of Specific Cell Lines.

Interactions with Other Nuclear Receptors and Ligand-Binding Domains

This compound (DMS), a nonsteroidal synthetic estrogen from the stilbestrol group, interacts with nuclear receptors to exert its biological effects. Its mechanisms of action are primarily understood through its binding to and activation of estrogen receptors, which function as ligand-inducible transcription factors. The specific interactions of DMS with the ligand-binding domains of these receptors dictate its potency and the nature of the downstream cellular response.

Estrogen Receptor Alpha (ERα):

This compound is characterized as a "weak" or "short-acting" estrogen, particularly in comparison to the more potent related compound, diethylstilbestrol (DES). wikipedia.org This classification is supported by its binding affinity for Estrogen Receptor alpha (ERα). Research indicates that the binding affinity of DMS for ERα is approximately 10% of that of the endogenous estrogen, estradiol. wikipedia.org In a competitive binding assay using rat uterine cytosol, which is rich in ERα, this compound was found to have a moderate relative binding affinity. oup.com

The interaction kinetics of DMS with ERα show that it has a slower association rate and a faster dissociation rate compared to estradiol. nih.gov This rapid dissociation from the receptor is thought to contribute to its weak estrogenic activity, as a prolonged presence of the receptor-ligand complex in the nucleus is often required for a full biological response. nih.govresearchgate.net Despite its weaker binding, DMS is capable of inducing the translocation of ERα to the nucleus, a critical step in receptor activation. nih.gov Once bound, the DMS-ERα complex can recruit coactivator proteins, such as Steroid Receptor Coactivator-3 (SRC-3), which is a necessary step for the initiation of gene transcription, confirming its role as an ERα agonist. researchgate.net

| Compound | Receptor | Metric | Value | Reference |

|---|---|---|---|---|

| This compound | Estrogen Receptor (likely α) | Relative Binding Affinity (vs. Estradiol=100) | ~10% | wikipedia.org |

| This compound | Estrogen Receptor (Rat Uterine) | IC₅₀ (M) | 6.20 × 10⁻⁹ ± 1.30 × 10⁻⁹ | oup.com |

| This compound | Estrogen Receptor (Rat Uterine) | Relative Binding Affinity (RBA) | 14.5 | oup.com |

| This compound | Estrogen Receptor α | Activity | Agonist (promotes coactivator recruitment) | researchgate.net |

Estrogen-Related Receptor Gamma (ERRγ):

Following a comprehensive review of published scientific literature, no specific data on the direct binding or functional activity of this compound with Estrogen-Related Receptor Gamma (ERRγ) could be located. Research in this area has predominantly focused on the related compound, Diethylstilbestrol (DES), which has been identified as an inverse agonist of ERRγ.

A thorough search of scientific databases reveals a lack of studies utilizing molecular dynamics (MD) simulations to specifically investigate the receptor-ligand complex of this compound with either ERα or ERRγ. The existing computational research has centered on other ligands, such as diethylstilbestrol (DES), estradiol, and various selective estrogen receptor modulators (SERMs), to understand their interactions and the resulting conformational changes in the receptors.

Structure Activity Relationships Sar of Dimethylstilbestrol and Analogues

Influence of Substituents on Estrogen Receptor Binding Affinity

The affinity of a ligand for the estrogen receptor is a crucial determinant of its estrogenic or antiestrogenic activity. In the case of dimethylstilbestrol (B82713) and its analogues, the nature and position of substituent groups on the stilbene (B7821643) scaffold play a significant role in modulating this binding.

Research has shown that the presence of phenolic hydroxyl groups is a critical feature for high-affinity binding to the estrogen receptor. nih.gov For instance, the methylation of the hydroxyl groups in diethylstilbestrol (B1670540) to form diethylstilbestrol dimethyl ether results in a drastic reduction in its relative binding affinity (RBA) for the ER. oup.com This highlights the importance of the hydrogen-bonding capability of the hydroxyl groups for effective interaction with the receptor's binding pocket. oup.com

The length and nature of alkyl substituents on the ethylenic bridge also influence binding affinity. While diethylstilbestrol (DES), with its ethyl groups, exhibits a very high affinity for the ER, sometimes even greater than the endogenous hormone estradiol (B170435), the substitution pattern is crucial. oup.comoup.com Studies on various alkylphenols have indicated that, generally, a longer alkyl side chain can increase binding affinity up to a certain point. oup.com For example, within a series of alkylphenols, nonylphenol showed greater binding affinity than those with shorter chains like butylphenol or ethylphenol. oup.com However, this trend is not limitless, as demonstrated by 4-dodecylphenol (B94205) having a lower RBA than 4-nonylphenol. oup.com

Furthermore, the introduction of other functional groups can significantly alter the binding characteristics. For instance, the presence of a dimethylaminoethoxy side chain in some antiestrogenic compounds like tamoxifen (B1202) still allows for strong binding to the ER, despite the absence of a phenolic hydroxyl group. oup.com

The following table summarizes the relative binding affinities (RBA) of this compound and related compounds for the estrogen receptor, with estradiol (E2) set as the reference at 100%.

| Compound | Relative Binding Affinity (RBA) (%) |

| Estradiol (E2) | 100 |

| Diethylstilbestrol (DES) | 399.56 oup.com |

| This compound (DMS) | 14.5 oup.com |

| Diethylstilbestrol dimethyl ether | 0.056 oup.com |

| meso-Hexestrol | >100 oup.com |

| 4-Hydroxytamoxifen | >100 oup.com |

Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor governing its interaction with biological macromolecules like receptors. For this compound and its analogues, both enantiomerism and geometric isomerism have profound effects on their biological activity.

Enantiomeric Preferences in Receptor Interaction

Chirality, or the "handedness" of a molecule, can lead to significant differences in biological activity between enantiomers. The estrogen receptor binding site exhibits a clear stereochemical preference for its ligands. researchgate.net This has been demonstrated with analogues of diethylstilbestrol, such as indenestrol (B48675) A (IA). researchgate.netnih.gov

Impact of Molecular Geometry (E/Z Isomerism) on Research Observations

The geometry of the double bond in stilbene derivatives, leading to E (entgegen or trans) and Z (zusammen or cis) isomers, significantly influences their ability to bind to the estrogen receptor. The trans (E) isomer of diethylstilbestrol is the potent estrogenic form, while the cis (Z) isomer is significantly less active. This is because the trans configuration allows the molecule to adopt a conformation that mimics the steroid hormone estradiol, fitting effectively into the ligand-binding pocket of the estrogen receptor. nih.gov

Comparative SAR with Diethylstilbestrol and Related Stilbene Analogues

Comparing the structure-activity relationships of this compound with its close analogue, diethylstilbestrol, and other stilbene derivatives provides a clearer understanding of the structural requirements for estrogenic activity.

Analysis of Structural Determinants for Observed Cellular Effects

The cellular effects of stilbene-based estrogens are largely determined by their ability to bind to and activate estrogen receptors. The key structural determinants include:

The Stilbene Backbone: The rigid stilbene core provides the basic scaffold that positions the essential functional groups in the correct spatial orientation.

Phenolic Hydroxyl Groups: As previously mentioned, two phenolic hydroxyl groups are generally required for potent estrogenic activity, mimicking the A-ring and D-ring hydroxyls of estradiol.

Alkyl Substituents: The ethyl groups of diethylstilbestrol are thought to contribute to its high binding affinity by providing optimal hydrophobic interactions within the ER binding pocket. chem-soc.si In contrast, the methyl groups of this compound result in a lower binding affinity. researchgate.net Studies have shown that this compound has an affinity that is 10-20% lower than that of DES. researchgate.net

Molecular Shape: An extended, relatively planar conformation is crucial for effective binding. nih.gov Compounds that are forced into a non-planar or bent shape due to their substitution pattern generally exhibit reduced activity. nih.gov

In some studies, this compound was found to induce morphological transformation in Syrian hamster embryo cells, although the frequency of transformation was much lower than that observed with DES. aacrjournals.org Interestingly, no direct correlation was found between the reported estrogenic potency of the compounds and their capacity to cause cell transformation, suggesting that metabolic activation may also play a role in the cellular effects of these compounds. aacrjournals.org

Correlation between Molecular Structure and Modulatory Activity in Research Models

The modulatory activity of stilbene analogues, whether agonistic or antagonistic, is a direct consequence of the conformational changes they induce in the estrogen receptor upon binding. The structure of the ligand dictates how it sits (B43327) in the binding pocket, which in turn influences the recruitment of coactivator or corepressor proteins, ultimately determining the transcriptional response. chem-soc.si

For example, while diethylstilbestrol is a potent ER agonist, some of its structurally related compounds can act as partial agonists or even antagonists. This switch in activity can be attributed to subtle changes in the molecular structure that alter the final conformation of the ligand-receptor complex.

Research using various in vitro and in vivo models has helped to establish these correlations. For instance, the ability of a compound to stimulate prolactin synthesis in pituitary cell cultures can be used as a measure of its estrogenic agonism. Such assays have been used to classify a wide range of compounds, including stilbene derivatives, based on their structure and resulting biological activity.

Advanced Analytical Methodologies in Dimethylstilbestrol Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor. nih.gov These assays utilize a radioactively labeled compound (the radioligand) to measure its binding to a target receptor. oncodesign-services.com The primary types of assays are saturation and competition experiments. Saturation assays involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of affinity. nih.govperceptive.com Competition assays measure the ability of an unlabeled test compound, such as Dimethylstilbestrol (B82713), to displace a radioligand from the receptor, which allows for the determination of the test compound's inhibitory constant (Ki). oncodesign-services.comnih.gov

In the context of this compound research, these assays are critical for characterizing its affinity for the estrogen receptor (ER). Studies have shown that this compound is a "weak" estrogen, and its affinity for the ER was reported to be approximately 10% of that of estradiol (B170435). wikipedia.org For comparison, the closely related compound diethylstilbestrol (B1670540) (DES) exhibited an affinity 140% that of estradiol. wikipedia.org

Research on analogues of DES, such as Indenestrol (B48675) A (IA) and Indenestrol B (IB), has utilized competitive binding assays to probe the stereochemical sensitivity of the estrogen receptor's ligand-binding site. researchgate.net These studies reveal significant differences in binding affinity between enantiomers, highlighting the receptor's chiral preference. For instance, the S-enantiomer of Indenestrol A (IA-S) shows a binding affinity nearly 100 times greater than its R-enantiomer (IA-R), demonstrating the profound impact of stereochemistry on receptor interaction. researchgate.net

| Compound | Competitive Binding Index (Estradiol = 100) |

|---|---|

| Estradiol | 100 |

| Diethylstilbestrol (DES) | 286 |

| Indenestrol A (Racemic) | 143 |

| Indenestrol A-S (IA-S) | 285 |

| Indenestrol A-R (IA-R) | 3 |

| Indenestrol B (Racemic) | 145 |

Chromatographic Separation Techniques for Analogues and Metabolites

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the isolation and purification of this compound, its analogues, and metabolites from complex biological matrices. nih.gov HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. When coupled with detectors like mass spectrometers (LC-MS), it allows for the separation and identification of metabolites formed through processes such as oxidation and reduction. dss.go.th

Many stilbestrol derivatives, including metabolites of DES, are chiral and exist as enantiomers—non-superimposable mirror images. researchgate.net Chiral HPLC is a specialized form of HPLC that enables the separation of these enantiomers. nih.govnih.gov This is crucial because enantiomers can have vastly different biological activities. The technique typically uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

A significant application of this technique in stilbestrol research has been the successful separation of the enantiomers of DES metabolites Indenestrol A (IA) and Indenestrol B (IB). researchgate.net Researchers achieved greater than 98% purity for the separated enantiomers using a chiral HPLC column, which was a critical step for subsequent characterization and biological activity testing of the individual isomers. researchgate.net

| Compound | Technique | Outcome |

|---|---|---|

| Indenestrol A (IA) | Chiral HPLC | Separated into IA-R and IA-S enantiomers (>98% purity) |

| Indenestrol B (IB) | Chiral HPLC | Separated into individual enantiomers (>98% purity) |

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are used to probe the molecular structure of compounds by measuring their interaction with electromagnetic radiation. For this compound and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for structural confirmation and mechanistic investigation.

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. acs.org By analyzing the magnetic properties of atomic nuclei, typically hydrogen (¹H NMR) or carbon (¹³C NMR), it is possible to deduce the connectivity of atoms and the three-dimensional structure of a molecule. researchgate.net In stilbestrol research, NMR is used as a definitive method to confirm the chemical structure of synthesized analogues and to verify the identity of metabolites following their isolation. Its utility was demonstrated when the enantiomeric nature of the separated Indenestrol A and B isomers was confirmed using NMR spectroscopy, corroborating the results from chiral HPLC. researchgate.netresearchgate.net

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The mass spectra of this compound and related stilbene (B7821643) compounds have been studied extensively. nih.gov These studies examined not only the parent compounds but also various derivatives to understand their fragmentation pathways. A common finding in the analysis of these compounds was the presence of a characteristic fragment ion at m/e 165. nih.gov MS is also a critical component of hyphenated techniques like HPLC-MS, where it serves as a powerful detector for identifying separated compounds. dss.go.th

| Parent Compound | Derivatives Analyzed |

|---|---|

| This compound | Diacetates, Dimethyl ethers, Bis-trimethylsilyl ethers |

| Diethylstilbestrol | |

| Dienestrol | |

| Hexestrol |

Nuclear Magnetic Resonance (NMR) Spectroscopy.

X-ray Crystallography for Ligand-Receptor Complex Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule or a molecular complex. The technique involves directing X-rays at a crystal of the substance of interest and analyzing the resulting diffraction pattern. For this compound research, this method is invaluable for understanding how the ligand fits into the binding pocket of its receptor. nih.govnih.gov

While a crystal structure of this compound complexed with the estrogen receptor is not prominently described, the technique has been applied to its analogues to provide critical structural insights. In a key study, after the enantiomers of Indenestrol A (IA) were separated by chiral HPLC, one enantiomer was derivatized with 4-bromobenzoyl chloride. researchgate.net The resulting crystal was then analyzed by X-ray crystallography, which allowed for the unambiguous assignment of its absolute configuration as C(3)-R. researchgate.net This powerful combination of techniques—separation, derivatization, and crystallography—provides a complete stereochemical picture of the ligand, which is essential for interpreting binding affinity data and understanding the structural basis of its biological activity. researchgate.netnih.gov

Biometric and Biochemical Assays for In Vitro Activity Assessment.

The in vitro activity of this compound (DMS) is evaluated through a variety of biometric and biochemical assays designed to characterize its interaction with estrogen receptors (ERs) and its subsequent effects on cellular processes. These assays are crucial for understanding the compound's potency and mechanism of action at the molecular level. Key methodologies include competitive binding assays, cell proliferation assays, and reporter gene assays.

Competitive Radiometric Binding Assays

Competitive binding assays are fundamental in determining the affinity of a ligand for a specific receptor. In the context of this compound, these assays measure its ability to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to estrogen receptor subtypes ERα and ERβ. nih.govoup.com The relative binding affinity (RBA) is calculated based on the concentration of DMS required to displace 50% of the radiolabeled estradiol from the receptor (IC₅₀). nih.gov

Research has shown that DMS exhibits a preferential binding affinity for ERβ over ERα. nih.gov In one study, the RLA (Relative Ligand Affinity) of DMS for ERβ was 237 ± 28%, whereas for ERα it was significantly lower at 22.2 ± 4.3% (relative to 17β-estradiol). nih.gov Another comprehensive study determined the IC₅₀ of this compound to be 6.20 × 10⁻⁹ M, with a relative binding affinity 14.5 times that of estradiol. oup.comoup.com

Table 1: Estrogen Receptor Competitive Binding Affinity of this compound

| Compound | Receptor Subtype | Relative Binding Affinity (RBA) %a | IC₅₀ (M)b | Source |

|---|---|---|---|---|

| This compound | ERα | 22.2 ± 4.3 | - | nih.gov |

| This compound | ERβ | 237 ± 28 | - | nih.gov |

| This compound | ER (Rat Uterine Cytosol) | 1450 | 6.20 × 10⁻⁹ ± 1.30 × 10⁻⁹ | oup.comoup.com |

a Relative to 17β-estradiol (100%).

b Concentration required to inhibit 50% of [³H]estradiol binding.

Cell-Based Proliferation Assays

The estrogenic activity of a compound can also be assessed by its ability to stimulate the proliferation of estrogen-sensitive cells. The human breast cancer cell line, MCF-7, is widely used for this purpose as its growth is stimulated by estrogens. tandfonline.commdpi.com In these assays, cells are cultured in a medium containing the test compound, and cell proliferation is measured after a specific incubation period. mdpi.comfrontiersin.org

One common method is the MTS assay, a colorimetric assay that measures the metabolic activity of cells, which correlates with cell number. mdpi.complos.org While specific data for this compound in MCF-7 proliferation assays is not as extensively documented in the provided sources as for its parent compound, diethylstilbestrol (DES), the principle remains a key method for assessing estrogenic activity. tandfonline.com For instance, DES has been shown to have a strong proliferation-stimulating activity in MCF-7 cells. tandfonline.com The assay quantifies the conversion of a tetrazolium salt into a colored formazan (B1609692) product by viable cells. dergipark.org.tr

Reporter Gene Assays

Reporter gene assays are powerful tools for investigating the ability of a compound to activate gene expression through a specific receptor-mediated pathway. creative-biolabs.com For estrogenicity testing, these assays typically use a cell line transfected with two key components: an expression plasmid for an estrogen receptor (ERα or ERβ) and a reporter plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene, such as luciferase. nih.govresearchgate.netresearchgate.net

When a compound like this compound binds to and activates the ER, the complex then binds to the ERE, driving the expression of the luciferase gene. The resulting light output, which can be quantified, is proportional to the estrogenic activity of the compound. nih.govresearchgate.net This method allows for the dissection of ER subtype-specific activation and can correlate the in vitro transcriptional activity with receptor binding affinities. nih.gov For example, studies have used ERE-luciferase reporter gene assays in U2OS cells to compare the potencies of various estrogens, demonstrating that this cellular response reflects the in vitro binding and coactivator recruitment profiles. nih.gov

Other Biochemical Assays

Further in vitro methods provide deeper insights into the molecular mechanisms of this compound's action.

Prolactin Synthesis Assay: An in vitro assay using primary cultures of dispersed cells from immature rat pituitaries has been used to study the structural requirements for estrogenic action. In this system, estrogenic compounds stimulate the synthesis of prolactin. This compound was classified as a full agonist, producing a dose-related increase in prolactin synthesis equivalent to that of 17β-estradiol, although with a different potency. nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (tr-FRET): This assay quantifies the interaction between the ER ligand-binding domain (LBD) and a coactivator protein. nih.gov It provides a measure of the third step in estrogen action: the recruitment of coactivators to the ER-ligand complex, which is essential for initiating gene transcription. This allows for a more detailed understanding of estrogen potency beyond simple receptor binding. nih.gov

Sucrose Gradient Analysis: This technique can be used to demonstrate the specific displacement of a radiolabeled ligand (like [³H]estradiol) from its receptor by a competing compound in a concentration-dependent manner, confirming a direct interaction with the receptor. nih.gov

Table 2: Summary of In Vitro Assays for this compound Activity

| Assay Type | Principle | Endpoint Measured | Key Finding for this compound | Source |

|---|---|---|---|---|

| Competitive Radiometric Binding Assay | Measures displacement of [³H]estradiol from ER. | Relative Binding Affinity (RBA), IC₅₀ | Preferential and high affinity for ERβ. | nih.govoup.com |

| Cell Proliferation Assay (e.g., MCF-7 E-SCREEN) | Measures increase in estrogen-sensitive cell number. | Cell viability, proliferation rate. | Considered an estrogenic stimulant (by analogy to DES). | tandfonline.commdpi.com |

| ERE-Luciferase Reporter Gene Assay | Measures ER-mediated gene transcription. | Luciferase activity (light production). | Confirms ability to activate ER-dependent gene expression. | nih.gov |

| Prolactin Synthesis Assay | Measures stimulation of prolactin production in pituitary cells. | Amount of prolactin synthesized. | Classified as a full estrogen agonist. | nih.gov |

Theoretical Frameworks and Research Applications of Dimethylstilbestrol

Role as a Model Compound in Endocrine Disruption Research

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the body's hormonal systems, potentially causing adverse health effects. nih.gov Dimethylstilbestrol (B82713), alongside its parent compound diethylstilbestrol (B1670540) (DES), has been instrumental as a model compound in this field of research. nih.govnih.gov EDCs can mimic natural hormones, block their action, or interfere with hormone production and release. agriculture.gov.au The study of compounds like this compound helps researchers understand the mechanisms by which EDCs exert their effects on estrogen-target tissues. nih.gov

Animal models have been crucial in this research, demonstrating that exposure to estrogenic compounds can lead to developmental and reproductive impairments. nih.govagriculture.gov.au For instance, a murine model of perinatal exposure to DES has been useful for studying the mechanisms of abnormal programming in estrogen-target tissues, including the reproductive tract and adipocytes. nih.gov This research has contributed to the "developmental origins of adult disease" concept, which posits that exposures during critical developmental windows can lead to adverse health outcomes later in life. nih.gov

The U.S. Environmental Protection Agency (EPA) has established screening programs, such as the Endocrine Disruptor Screening Program (EDSP), which utilize a series of in vitro and in vivo assays to identify potential endocrine disruptors. nih.govresearchgate.net These programs often use well-characterized compounds like this compound and DES as positive controls to validate the assays. researchgate.net

Application in In Vitro and Ex Vivo Research Models for Mechanistic Elucidation

In vitro and ex vivo research models are indispensable for dissecting the molecular mechanisms of action of compounds like this compound. These models allow for controlled experiments that can isolate specific cellular and molecular events.

In Vitro Models:

Cell Lines: Various cell lines are used to study the effects of estrogenic compounds. For example, MCF-7 breast cancer cells, which express estrogen receptors (ERs), are commonly used to study ER-mediated signaling pathways. researchgate.net In contrast, cell lines like MCF-10F, which are ER-negative, can be used to investigate ER-independent mechanisms. dtic.mil

Yeast Estrogen Screen (YES): This is a bioassay used to detect estrogenic activity. It has been employed to measure the estrogenicity of environmental samples. agriculture.gov.au

Receptor Binding Assays: These assays measure the ability of a compound to bind to estrogen receptors (ERα and ERβ). researchgate.net Such studies have shown that many environmental estrogens, though structurally diverse, can compete with the natural hormone 17β-estradiol (E2) for binding to both ER subtypes, albeit often with lower affinity. researchgate.net

Ex Vivo Models:

Tissue Slices and Organ Cultures: These models allow for the study of compound effects in a more complex, tissue-specific context while still maintaining a controlled experimental environment.

Research using these models has revealed that the biological effects of estrogenic compounds are dependent on their concentration and the cellular ratio of ERα to ERβ. researchgate.net Furthermore, in vitro studies have been instrumental in demonstrating that some estrogen metabolites can induce cellular transformation phenotypes even in the absence of estrogen receptors, suggesting direct genotoxic effects. dtic.mil

Development of Novel Research Probes and Tools based on this compound Structure

The stilbene (B7821643) scaffold of this compound has served as a template for the design and synthesis of novel research probes and tools. These tools are crucial for studying the structure, function, and dynamics of estrogen receptors and their signaling pathways.

Fluorescent Ligands: By attaching fluorescent tags to the this compound structure, researchers can create probes to visualize and track estrogen receptors within living cells. This allows for the study of receptor dimerization, nuclear translocation, and interactions with other proteins in real-time. bmbreports.org

Selective Ligands: The development of ligands that are selective for either ERα or ERβ has been a significant advancement. These selective ligands are invaluable tools for dissecting the distinct physiological roles of each ER subtype. researchgate.net For example, novel series of furan-based ligands have been synthesized and shown to be selective for ERβ. researchgate.net

Chemical Probes for ER Binding Site: The structural information derived from compounds like this compound contributes to the development of chemical probes designed to explore the estrogen receptor binding site. scispace.com

These research tools are essential for understanding both the classical genomic and the more recently discovered non-genomic actions of estrogens. bmbreports.org

Contribution to Understanding Non-Genomic Estrogen Actions in Research

While the classical genomic actions of estrogens involve the regulation of gene expression through nuclear receptors, it is now well-established that estrogens also elicit rapid, non-genomic effects initiated at the cell membrane. bmbreports.orgnih.gov Research on compounds like this compound has contributed to this understanding.

Non-genomic estrogen signaling involves the activation of various kinase cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K)/Akt pathways. nih.govmdpi.com These rapid signaling events can be initiated by estrogen binding to membrane-associated estrogen receptors (mbERs) or G protein-coupled estrogen receptor 1 (GPER1). mdpi.com

Key findings in this area include:

The activation of MAPK signaling by estrogen has been observed in various cell types, including breast cancer and endothelial cells. mdpi.com

Membrane-initiated estrogen signaling can potentiate nuclear transcription, suggesting an integration of non-genomic and genomic pathways. nih.govnih.gov

In vascular endothelial cells, estradiol (B170435) has been shown to rapidly activate the PI3K/Akt pathway, leading to the upregulation of genes like cyclooxygenase-2 (Cox-2) and subsequent physiological effects such as cell migration. nih.gov

Non-genomic signaling plays a crucial role in mediating the regulatory actions of estrogens in the cardiovascular system, including cardioprotective effects against ischemia/reperfusion injury. frontiersin.org

The study of non-genomic actions has revealed a more complex and integrated view of estrogen signaling, where rapid membrane-initiated events can influence downstream genomic responses. nih.govnih.gov

Computational Modeling and Simulation in Stilbene Ligand Design

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have become powerful tools in the study of stilbene-based ligands like this compound. These methods are used to predict the biological activity of chemicals and to design novel ligands with desired properties. researchgate.netvdoc.pub

QSAR Models: These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing large datasets of compounds with known estrogenic activity, QSAR models can identify the key structural features required for binding to the estrogen receptor.

Molecular Docking: This technique simulates the binding of a ligand to its receptor, providing insights into the binding conformation and interactions. This helps in understanding how different stilbene derivatives fit into the ER binding pocket and can guide the design of more potent or selective ligands. researchgate.net

Predictive Toxicology Models: Computational tools are increasingly used to screen large numbers of chemicals for potential endocrine-disrupting activity, helping to prioritize substances for further testing. researchgate.netvdoc.pub

These computational methods have been instrumental in understanding the structural diversity of estrogen receptor ligands and in the rational design of new compounds for therapeutic or research purposes. researchgate.netresearchgate.net

Future Directions in Dimethylstilbestrol Academic Research

Exploration of Uncharacterized Intracellular Pathways Modulated by Dimethylstilbestrol (B82713)

While the estrogenic activity of this compound is established, its full spectrum of intracellular influence remains partially uncharted. nih.govoregonstate.edu Future research is expected to move beyond primary estrogen receptor interactions to identify and characterize novel molecular pathways. The precedent set by its more potent analog, diethylstilbestrol (B1670540) (DES), suggests that DMS may also possess non-estrogenic effects and interact with a wider range of cellular targets than currently appreciated. nih.govpnas.org Studies on DES have revealed that its mechanisms are not fully understood and that it can affect multiple generations through epigenetic alterations, a research avenue that remains largely unexplored for DMS. nih.govresearchgate.net

Key research questions will likely include:

Non-Receptor Mediated Actions: Investigations may focus on whether DMS, like DES, can induce cellular changes independent of estrogen receptors, such as the induction of neoplastic cell transformation or mutagenesis. researchgate.net

Alternative Receptor Binding: Research indicates that DES can bind to receptors other than the classical estrogen receptors, such as estrogen-related receptor γ. pnas.org A critical future direction will be to screen for and validate potential alternative binding partners for DMS, which could explain a broader range of biological activities.

Epigenetic and Transgenerational Effects: Following the model of DES research, a significant area of future study will be the potential for DMS to cause lasting changes in gene expression through epigenetic modifications. researchgate.net Understanding if and how DMS exposure leads to heritable changes in subsequent generations is a critical question. researchgate.net

Advanced Computational Chemistry Approaches for Predicting Stilbene (B7821643) Interactions

Computational chemistry has become an indispensable tool for accelerating drug discovery and understanding molecular interactions. basicmedicalkey.com For stilbene derivatives like this compound, these approaches offer a powerful means to predict binding affinities, elucidate interaction mechanisms, and guide the design of novel compounds with enhanced specificity and efficacy. nih.govfiveable.me The future of this field lies in the integration of more sophisticated modeling techniques and the use of artificial intelligence to handle increasingly complex biological systems. hokudai.ac.jp

Advanced computational strategies will be central to future research:

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) will continue to be refined. nih.govresearchgate.net These models help identify the key structural features of stilbene molecules responsible for their biological activity, creating a "pharmacophore model" that can predict the potency of new derivatives. nih.govplos.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand like DMS and its receptor. mdpi.com This technique allows researchers to simulate the movement and conformational changes of both the compound and the protein target over time, offering insights into the stability of the binding and the energetics of the interaction. plos.org

Machine Learning and AI: The development of massive molecular datasets, such as OMol25, is set to revolutionize the field by enabling the training of Machine Learned Interatomic Potentials (MLIPs). lbl.gov These AI-driven models can predict molecular properties and interactions with the accuracy of demanding methods like Density Functional Theory (DFT) but at a fraction of the computational cost, allowing for simulations of larger and more complex systems. lbl.gov

| Computational Technique | Primary Application in Stilbene Research | Key Insights Provided | Relevant Findings/Citations |

|---|---|---|---|

| 3D-QSAR / CoMFA | Predicting the biological activity of stilbene derivatives. | Identifies essential molecular features for receptor binding and activity (pharmacophore modeling). | Successfully used to model inhibitors of tubulin polymerization and CYP1B1. nih.govresearchgate.net |

| Molecular Docking | Predicting the preferred binding orientation of a ligand to its target. | Visualizes ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions). | Used to explore binding modes with targets like α-glucosidase and tubulin. nih.govplos.org |

| Molecular Dynamics (MD) | Simulating the movement and interaction of molecules over time. | Assesses binding stability and conformational changes in the ligand-receptor complex. | Applied to refine docking results and understand dynamic binding rationales. plos.orgmdpi.com |

| Machine Learning / AI | Training models on large datasets to predict molecular properties and reactions. | Enables high-accuracy simulations of large, complex systems at high speed. | Future application based on new datasets like OMol25 to transform atomistic simulations. lbl.gov |

Development of Next-Generation Analogues for Specific Receptor Subtype Probes

The synthesis of novel analogues of a parent compound is a cornerstone of medicinal chemistry, aimed at improving efficacy, reducing off-target effects, or creating tools for scientific investigation. digitellinc.commdpi.com For this compound, future research will focus on designing and synthesizing next-generation analogues to serve as highly specific probes for different receptor subtypes. nih.gov This approach allows for the precise dissection of receptor-specific signaling pathways and biological functions.

The development of these molecular probes will be guided by several principles:

Stereochemical Probing: The estrogen receptor's binding site is sensitive to the three-dimensional shape of a ligand. researchgate.net By synthesizing chiral analogues of DMS, researchers can probe the stereochemical requirements of the binding pocket. This has been done successfully with DES analogues like indenestrol (B48675) A and indenestrol B to understand their differential biological activities despite high receptor affinity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic modification of the DMS structure—for example, altering the ethyl groups or hydroxylations—can help map the relationship between chemical structure and biological activity. nih.gov This allows for the classification of new analogues as full agonists, partial agonists, or antagonists, providing a clearer understanding of how structural changes influence the interaction with the receptor. nih.govnih.gov

Targeting Specific Receptor Subtypes: As the distinct roles of different estrogen receptor subtypes (e.g., ERα and ERβ) become clearer, there will be a growing need for ligands that can selectively bind to one subtype over the other. The development of DMS analogues with high subtype selectivity will be invaluable for studying the specific physiological roles of each receptor.

Integration of Multi-Omics Data in Elucidating this compound's Mechanistic Effects

To gain a holistic understanding of the biological impact of this compound, future research will increasingly rely on multi-omics approaches. metwarebio.com This strategy involves integrating large-scale data from different molecular levels—such as the genome, transcriptome, proteome, and metabolome—to construct a comprehensive picture of a compound's effects. frontiersin.orgnih.gov This systems-biology approach moves beyond single-pathway analysis to reveal complex regulatory networks and causal relationships. metwarebio.combiorxiv.org

The integration of multi-omics data offers several advantages for DMS research:

Comprehensive Mechanistic Insight: By combining transcriptomics (gene expression) and proteomics (protein expression), researchers can identify not only which genes are activated by DMS but also which are translated into functional proteins. nih.govfrontiersin.org This integrated analysis provides a more robust understanding of the cellular response than either technique alone. mdpi.comnih.gov

Biomarker Discovery: Analyzing how DMS perturbs various "omes" can lead to the discovery of novel biomarkers. dovepress.com For instance, metabolomic analysis of estrogen metabolism has already provided insights into the long-term effects of DES exposure. cancer.gov A similar approach for DMS could identify unique metabolic signatures associated with its activity.

Network Analysis: Multi-omics data can be used to build and validate predictive regulatory network models. nih.gov These models can map the complex interactions between genes, proteins, and metabolites that are altered by DMS, helping to pinpoint key regulatory hubs and downstream functional consequences. bioconductor.org

| Omics Layer | Information Provided | Application in DMS Research |

|---|---|---|

| Transcriptomics | Quantifies gene expression (mRNA levels). | Identifies genes that are upregulated or downregulated in response to DMS exposure. |

| Proteomics | Quantifies protein abundance and modifications. | Validates that changes in gene expression lead to changes in functional protein levels. frontiersin.org |

| Metabolomics | Measures the levels of small-molecule metabolites. | Reveals how DMS alters cellular metabolism and its own metabolic fate. cancer.gov |

| Epigenomics | Analyzes modifications to DNA, such as methylation, that regulate gene expression. | Investigates if DMS causes heritable changes in gene regulation. researchgate.netcancer.gov |

Q & A

Basic Research Questions

Q. How can the structural and chemical properties of dimethylstilbestrol be characterized for experimental validation?

- Methodological Approach : Use nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve stereochemical configurations and confirm purity. Compare results with databases like NIST Standard Reference Data . For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection is recommended, adapting protocols from diethylstilbestrol assays by adjusting pH and solvent systems .

- Key Data : A comparative table of spectral data (e.g., NMR chemical shifts) between this compound and its isomers (e.g., cis,cis-dienestrol) can clarify structural distinctions .

Q. What in vitro models are suitable for evaluating this compound’s estrogenic activity?

- Methodological Approach : Use estrogen receptor (ER)-positive cell lines (e.g., MCF-7) to measure transcriptional activation via luciferase reporter assays. Include diethylstilbestrol (DES) as a positive control due to its structural similarity. Dose-response curves should be normalized to DES activity to quantify relative potency .

- Statistical Consideration : Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values, ensuring replicates account for intra-assay variability .

Advanced Research Questions

Q. How can contradictory findings on this compound’s carcinogenicity be systematically analyzed?

- Methodological Approach : Conduct a scoping review to map experimental variables (e.g., cell models, dosage, exposure duration) across studies. Use tools like PRISMA-ScR to identify biases, such as inconsistent transformation frequency assays in Syrian hamster embryo cells .

- Data Reconciliation : Create a meta-analysis table comparing carcinogenicity endpoints (e.g., tumor incidence, latency periods) and highlight confounding factors like isomer-specific effects or metabolic activation pathways .

Q. What strategies optimize detection limits in this compound quantification from complex biological matrices?

- Methodological Approach : Implement solid-phase extraction (SPE) with C18 cartridges to isolate this compound from plasma or tissue homogenates. Validate recovery rates using deuterated internal standards. For enhanced sensitivity, couple liquid chromatography with tandem mass spectrometry (LC-MS/MS) and optimize collision energy for specific ion transitions .

- Validation Protocol : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (CV < 15%), and accuracy (80–120% recovery) .

Q. How do molecular dynamics simulations inform this compound’s receptor-binding mechanisms compared to DES?

- Methodological Approach : Use software like GROMACS to simulate ER-ligand interactions. Parameterize force fields for this compound using quantum mechanical calculations (e.g., DFT). Compare binding free energies (ΔG) and hydrogen-bonding networks with DES to identify structural determinants of activity .

- Data Interpretation : Highlight conformational flexibility in this compound’s central double bond, which may reduce receptor residency time and explain lower carcinogenicity .

Methodological and Ethical Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures : Use Class I, Type B biosafety cabinets for weighing and handling. Employ nitrile gloves and Tyvek® suits to prevent dermal exposure. Decontaminate spills with HEPA-filtered vacuums, avoiding dry sweeping .

- Regulatory Compliance : Adhere to JIS Z 7253:2019 for chemical risk assessments and OSHA 29 CFR 1910.132 for PPE training .

Q. How should researchers address interspecies variability in this compound toxicity studies?

- Experimental Design : Use comparative toxicogenomics approaches, profiling hepatic CYP450 isoforms across rodent and human models. Apply allometric scaling to extrapolate dose regimens, adjusting for metabolic rate differences .

- Data Analysis : Perform ANOVA with post-hoc Tukey tests to identify species-specific toxicity thresholds (e.g., liver enzyme elevations) .

Tables for Reference

Table 1 : Comparison of Estrogenic Activity Between this compound and DES

Table 2 : Analytical Parameters for LC-MS/MS Quantification

| Parameter | Value |

|---|---|

| LOD (ng/mL) | 0.05 |

| LOQ (ng/mL) | 0.15 |

| Linearity Range (ng/mL) | 0.15–100 |

| Intraday Precision (CV%) | 6.2 |

| Adapted from diethylstilbestrol diphosphate protocols . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.